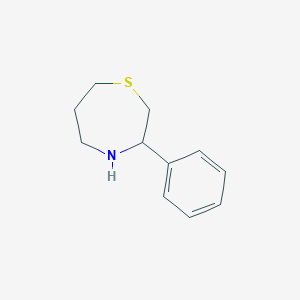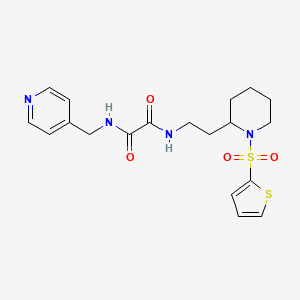
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probes
Research has been conducted on benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), for their potential as sigma-2 receptor probes. These compounds have shown high affinity for sigma-2 receptors, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. The study by Xu et al. (2005) highlights the synthesis and evaluation of such compounds, providing insights into their binding affinity and suggesting their utility in studying sigma-2 receptors in vitro (Xu et al., 2005).
Antipsychotic Agents
Another area of interest is the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These compounds are evaluated for their binding to dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders. The research by Norman et al. (1996) on various heterocyclic carboxamides, including those related to N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, has contributed to understanding their potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Imaging of Neuroinflammation
11C-ER176, a radioligand for 18-kDa translocator protein (TSPO), has been developed for PET imaging of neuroinflammation. The study by Ikawa et al. (2017) explores its sensitivity across different affinity genotypes in the human brain, demonstrating its potential in detecting abnormalities in patients with neuroinflammatory conditions. This research provides a foundation for the development of improved radioligands for TSPO and emphasizes the importance of considering in vitro and in vivo properties in ligand development (Ikawa et al., 2017).
Sigma-2 Receptor Ligands for Tumor Diagnosis
The development of hybrid structures between sigma-2 receptor ligands for tumor diagnosis is another significant application. Compounds such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and RHM-1 are leads for tumor diagnosis due to their high affinity at sigma-2 receptors. The work by Abate et al. (2011) in creating hybrid structures aims to obtain good candidates for sigma-2 PET tracers, highlighting the role of these compounds in advancing tumor diagnostic methods (Abate et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzaldehyde with 2,4-dimethoxy-6-nitrophenol to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol. This intermediate is then reduced to 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol, which is then reacted with ethyl acetoacetate to form 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-butyl-4-formylbenzamide to form the target compound.", "Starting Materials": [ "2-chlorobenzaldehyde", "2,4-dimethoxy-6-nitrophenol", "ethyl acetoacetate", "N-butyl-4-formylbenzamide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2,4-dimethoxy-6-nitrophenol in the presence of a base to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol.", "Step 2: Reduction of 1-(2-chlorobenzyl)-2,4-dimethoxy-6-nitrophenol using a reducing agent to form 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol.", "Step 3: Reaction of 1-(2-chlorobenzyl)-2,4-dimethoxy-6-aminophenol with ethyl acetoacetate in the presence of a base to form 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline.", "Step 4: Reaction of 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline with N-butyl-4-formylbenzamide in the presence of a base to form N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS-Nummer |
1189864-89-8 |
Produktname |
N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Molekularformel |
C29H30ClN3O5 |
Molekulargewicht |
536.03 |
IUPAC-Name |
N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
InChI-Schlüssel |
VEDHDLLNXGUFCK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)
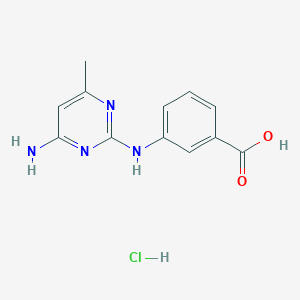

![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)
![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)
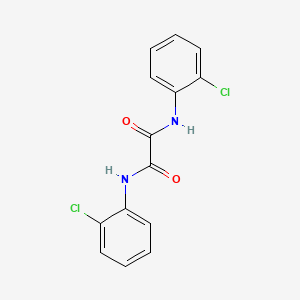

![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)
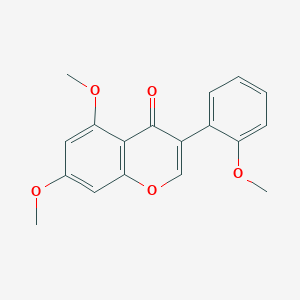
![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)
